molecular formula C20H14Cl2O2 B14251769 3-(3,4-Dichlorophenyl)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one CAS No. 360576-13-2

3-(3,4-Dichlorophenyl)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one

Cat. No.: B14251769
CAS No.: 360576-13-2
M. Wt: 357.2 g/mol
InChI Key: QIDKOCUZBQNGLA-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 6-methoxy-2-acetonaphthone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions may convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family.

    Flavonoids: Structurally related compounds with similar biological activities.

    Curcumin: A well-known chalcone derivative with anti-inflammatory and antioxidant properties.

Uniqueness

3-(3,4-Dichlorophenyl)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one is unique due to the presence of both dichlorophenyl and methoxynaphthyl groups, which may confer distinct chemical and biological properties compared to other chalcones.

Properties

CAS No.

360576-13-2

Molecular Formula

C20H14Cl2O2

Molecular Weight

357.2 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1-(6-methoxynaphthalen-2-yl)prop-2-en-1-one

InChI

InChI=1S/C20H14Cl2O2/c1-24-17-7-6-14-11-16(5-4-15(14)12-17)20(23)9-3-13-2-8-18(21)19(22)10-13/h2-12H,1H3

InChI Key

QIDKOCUZBQNGLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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